molecular formula C16H17ClN4O3 B1433537 [3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1352506-14-9

[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid

货号: B1433537
CAS 编号: 1352506-14-9
分子量: 348.78 g/mol
InChI 键: KRCGOZSDOJZJBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid is a research chemical of significant interest in the field of neuropharmacology, primarily recognized for its high affinity and selectivity as a dopamine receptor ligand. This compound is structurally related to the phenylpiperazine class and has been investigated for its potent interaction with dopamine D2 and D3 receptors. Its primary research value lies in its utility as a tool compound for studying dopaminergic pathways in the central nervous system. Researchers utilize this compound in in vitro binding assays and functional studies to elucidate the role of dopamine receptor subtypes in various neurological and psychiatric conditions, such as schizophrenia, Parkinson's disease, and substance use disorders. The acetic acid moiety contributes to its molecular properties, making it a valuable derivative for probing receptor structure-activity relationships (SAR) and for the development of novel radiolabeled probes for neuroimaging. Its mechanism of action involves antagonizing or modulating dopamine receptor signaling, providing critical insights into neurotransmission and facilitating the discovery of new therapeutic targets.

属性

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-12-2-1-3-13(10-12)19-6-8-20(9-7-19)14-4-5-15(22)21(18-14)11-16(23)24/h1-5,10H,6-9,11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCGOZSDOJZJBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN(C(=O)C=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

General Synthetic Strategy

The preparation typically follows a sequential approach:

This route is supported by literature describing related pyridazinone hybrids and derivatives with similar structural motifs.

Detailed Stepwise Preparation

Synthesis of 6-Substituted-3(2H)-pyridazinone Core

  • Starting from 6-substituted-3-chloropyridazine derivatives, a solution (0.05 mol) is refluxed in glacial acetic acid (~30 mL) for 6 hours.
  • After reflux, acetic acid is removed under reduced pressure. The residue is dissolved in water and extracted with chloroform (CHCl3).
  • The organic phase is dried over sodium sulfate (Na2SO4) and evaporated to yield the pyridazinone intermediate, purified by recrystallization from ethanol.

Preparation of 6-Substituted-3(2H)-pyridazinone-2-yl Acetate

  • Alkylation of the pyridazinone nitrogen is performed using ethyl bromoacetate in the presence of potassium carbonate (K2CO3) in acetone, introducing the ethyl acetic ester side chain.
  • This step yields ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate derivatives.

Hydrolysis to Acetic Acid Derivative

  • The ethyl ester is hydrolyzed by refluxing with concentrated hydrochloric acid (HCl, 37%) for 1 hour.
  • The reaction mixture is then poured into ice-cold water, precipitating the free acid as colorless crystals, which are collected by filtration.

Substitution with 4-(3-Chlorophenyl)piperazine

  • The key step involves nucleophilic substitution of the 6-position substituent with 4-(3-chlorophenyl)piperazine.
  • This is typically done by reacting the pyridazinone acetic acid derivative with 4-(3-chlorophenyl)piperazine under reflux or stirring conditions in suitable solvents (e.g., dichloromethane or acetic acid).
  • Coupling agents such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDCI) and catalysts like dimethylaminopyridine (DMAP) can be employed to facilitate amide bond formation if amide derivatives are targeted.

Reaction Conditions and Yields

Step Reagents/Conditions Time/Temp Yield (%) Notes
Pyridazinone core formation 6-substituted-3-chloropyridazine, glacial acetic acid, reflux 6 h, reflux ~70-80 Purification by ethanol recrystallization
Alkylation to ethyl acetate ester Ethyl bromoacetate, K2CO3, acetone Room temp to reflux 60-75 Alkylation at pyridazinone N-2 position
Hydrolysis to acetic acid Conc. HCl (37%), reflux 1 h, reflux 80-90 Precipitation on ice-water addition
Piperazine substitution / coupling 4-(3-chlorophenyl)piperazine, EDCI, DMAP, DCM Overnight, RT 60-70 Amide bond formation if applicable

Purification and Characterization

  • Final products are purified by recrystallization or chromatographic techniques (e.g., column chromatography using dichloromethane-methanol gradients).
  • Characterization includes melting point determination, IR spectroscopy (notable C=O stretches around 1700 cm⁻¹), and NMR spectroscopy confirming aromatic and piperazine protons.

Research Findings and Optimization Notes

  • The use of glacial acetic acid as solvent and reflux conditions for pyridazinone formation is critical for high yield and purity.
  • Alkylation with ethyl bromoacetate must be carefully controlled to avoid over-alkylation or side reactions.
  • Hydrolysis under acidic reflux is efficient and yields crystalline acid derivatives directly.
  • Coupling with 4-(3-chlorophenyl)piperazine benefits from carbodiimide-mediated activation for amide formation, improving yields and selectivity.
  • Alternative green synthesis approaches have been explored for related piperazinyl compounds using sulphamic acid catalysts under mild conditions, enhancing environmental compatibility and catalyst recyclability.

Summary Table of Synthetic Route

Intermediate / Product Key Reagents/Conditions Description
6-substituted-3(2H)-pyridazinone (Core) 6-substituted-3-chloropyridazine + glacial acetic acid, reflux Pyridazinone ring formation
Ethyl 6-substituted-3(2H)-pyridazinone-2-yl-acetate Ethyl bromoacetate, K2CO3, acetone Alkylation introducing ester group
6-substituted-3(2H)-pyridazinone-2-yl acetic acid Conc. HCl, reflux Hydrolysis to free acid
[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid 4-(3-chlorophenyl)piperazine, EDCI, DMAP, DCM, RT Piperazine substitution / amide formation

化学反应分析

Types of Reactions

[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium

生物活性

[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid, also known by its IUPAC name 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A piperazine ring
  • A chlorophenyl group
  • A pyridazinone moiety

Its molecular formula is C16H17ClN4O3C_{16}H_{17}ClN_{4}O_{3} with a molecular weight of approximately 350.78 g/mol. The intricate arrangement of these functional groups contributes to its unique biological properties.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

  • Inhibition of Specific Enzymes : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.
  • Modulation of Receptor Activity : It interacts with various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

Anticancer Properties

Studies have highlighted the compound's anticancer potential. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxic effects. In vitro assays have shown that it can inhibit cell proliferation in cancerous cells while exhibiting lower toxicity towards normal cells.

Cell Line IC50 (µM) Effect
HT-29 (Colon Cancer)< 10Significant cytotoxicity
A549 (Lung Cancer)< 15Moderate cytotoxicity
MRC-5 (Normal Cells)> 50Low cytotoxicity

Neuropathic Pain Relief

Additionally, the compound has been investigated for its analgesic properties in models of neuropathic pain. Its ability to inhibit TRPV1 and TRPA1 channels suggests a role in pain modulation, making it a candidate for treating chemotherapy-induced neuropathic pain.

Case Studies

  • Cytotoxicity Study : A study conducted on various piperazine derivatives, including this compound, assessed their effects on cancer cell lines using the MTT assay. Results indicated that modifications to the piperazine structure could enhance cytotoxicity against specific cancer types while minimizing effects on normal cells .
  • Pain Modulation Research : In animal models treated with chemotherapeutic agents, the compound demonstrated significant reductions in tactile allodynia and cold allodynia compared to controls, suggesting efficacy in managing chemotherapy-induced pain .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Chlorophenyl vs. 4-Chlorophenyl Substitutions

  • Compound 4 ():
    • Structure: 2-(3-(4-(4-Chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide.
    • Key Difference: The chlorophenyl group is at the 4-position instead of the 3-position.
    • Impact: Positional isomerism alters steric and electronic interactions. For example, 4-chlorophenyl derivatives may exhibit reduced receptor affinity compared to 3-substituted analogs due to differences in spatial orientation .

Functional Group Modifications: Ester vs. Acid Moieties

  • FODQUN ():

    • Structure: Ethyl {5-[(3-chlorophenyl)methyl]-6-oxo-3-phenylpyridazin-1(6H)-yl}acetate.
    • Key Difference: Ethyl ester replaces the acetic acid group.
    • Impact: Ester derivatives generally exhibit higher lipophilicity, enhancing blood-brain barrier penetration but reducing water solubility. Hydrolysis to the carboxylic acid (as in the target compound) may improve target binding in hydrophilic environments .
  • STL160501 ():

    • Structure: 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}-N-(3-fluorobenzyl)acetamide.
    • Key Difference: Acetic acid is replaced by an amide.
    • Impact: Amide formation increases metabolic stability and may enhance selectivity for specific receptors, such as formyl peptide receptors (FPRs), by mimicking peptide bonds .

Substituent Effects: Halogens and Electron-Withdrawing Groups

  • QANVOR (): Structure: Ethyl 3-methyl-6-oxo-5-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazineacetate. Key Difference: Trifluoromethyl (CF₃) replaces chlorine.
  • Methyl (3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl)acetate ():

    • Structure: Fluorine substitution at the para position of the phenyl ring.
    • Impact: Fluorine’s electronegativity improves binding to aromatic pockets in receptors (e.g., serotonin or dopamine receptors) through polar interactions, though its smaller size may reduce steric hindrance compared to chlorine .

Linker Variations: Acetic Acid vs. Propanamide

  • Compound 6h ():
    • Structure: 3-[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide.
    • Key Difference: A propanamide linker replaces the acetic acid group.
    • Impact: Extended linkers may improve binding to deep hydrophobic pockets in targets, such as the anticonvulsant-active site of voltage-gated sodium channels .

常见问题

Q. How to address discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Use identical cell lines (e.g., SH-SY5Y for neuroactivity) and control batches of the compound .
  • Meta-analysis : Pool data from multiple studies using random-effects models to account for variability .
  • Replicate key experiments : Validate conflicting results (e.g., MAO-B inhibition) under standardized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[3-[4-(3-Chlorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。